
3-(4-Methoxyphenyl)propiophenone
Vue d'ensemble
Description
3-(4-Methoxyphenyl)propiophenone is a chemical compound with the molecular formula C10H12O2 . It is also known as 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 3-(4-Methoxyphenyl)propiophenone is 1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Further structural and spectroscopic characterization may be found in specialized databases or literature .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)propiophenone is a colorless oil . Its molecular weight is 270.33 . More detailed physical and chemical properties may be found in specialized databases .Applications De Recherche Scientifique
1. Structural and Spectral Analysis in Drug Development
- Study: "Structural, spectral elucidation, wavefunctional properties, natural bond orbitals, and molecular docking analysis of synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone: protease kinase inhibitor" (R. H., M. Thirumalaikumar, S. Muthu, Fazilath Basha Asif, A. Irfan, 2021).
- Application: This research demonstrates the use of density functional theory and spectroscopic techniques for the structural and electronic analysis of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds. Such studies are pivotal in drug development, particularly in identifying molecular targets like breast cancer and anti-malarial receptors (R. H. et al., 2021).
2. Synthesis of Natural Methoxylated Propiophenones
- Study: "Microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones from isomeric mixture of phenylpropenes in minutes" (B. Joshi, Anuj Sharma, A. Sinha, 2005).
- Application: This study outlines a rapid method for synthesizing natural methoxylated propiophenones, highlighting techniques like microwave and ultrasound-assisted semisynthesis. Such methodologies are essential in chemical engineering and pharmaceuticals, offering efficient ways to produce complex organic compounds (B. Joshi et al., 2005).
3. Cancer Chemoprevention
- Study: "3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid: a novel promising cancer chemopreventive agent" (M. Curini, F. Epifano, S. Genovese, M. Marcotullio, L. Menghini, 2006).
- Application: This research explores the chemopreventive properties of a compound biosynthetically related to ferulic acid, derived from 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid. Such compounds have potential as novel drugs for various types of cancer treatment and prevention (M. Curini et al., 2006).
4. Liquid Crystallinity in Polymer Chemistry
- Study: "Synthesis and liquid crystallinity of stereoregular polymethacrylates with mesogenic ester groups" (T. Nakano, T. Hasegawa, Y. Okamoto, 1993).
- Application: This study investigates the synthesis and polymerization of methacrylates containing 4-methoxyphenyl phenoxy groups, crucial in the development of liquid crystalline polymers. Such materials have applications in advanced materials science, particularly in optoelectronics and display technologies (T. Nakano et al., 1993).
5. Role in Antitumor Agents
- Study: "Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents" (Thomas F. Greene, Shu Wang, L. Greene, Seema M. Nathwani, J. K. Pollock, Azizah M Malebari, T. McCabe, B. Twamley, N. O’Boyle, D. Zisterer, M. Meegan, 2016).
- Application: The research presents the synthesis of compounds including 4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, which are potent antiproliferative agents targeting tubulin in cancer cells. These findings are significant in cancer research, particularly in the development of new chemotherapy drugs (Thomas F. Greene et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHNVPSVIFSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288464 | |
| Record name | 3-(4-METHOXYPHENYL)PROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propiophenone | |
CAS RN |
1669-49-4 | |
| Record name | NSC55911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-METHOXYPHENYL)PROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-METHOXY-PHENYL)-1-PHENYL-PROPAN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

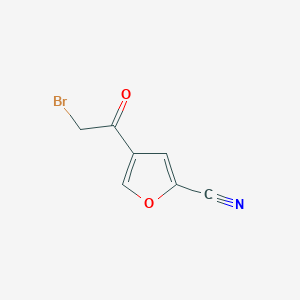
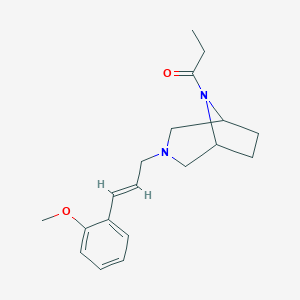
![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
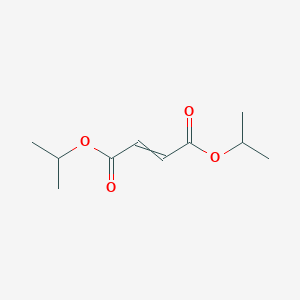
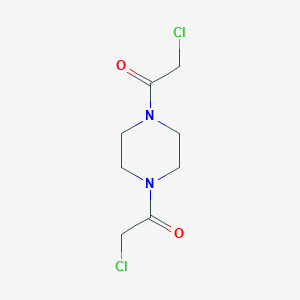
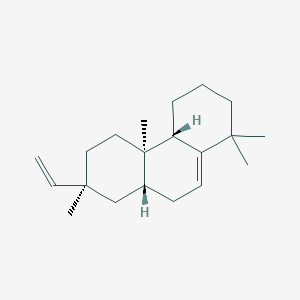
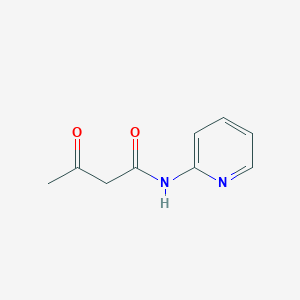
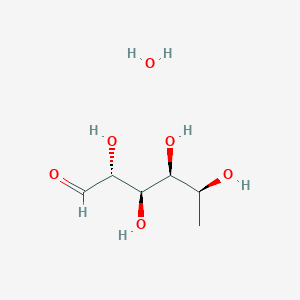
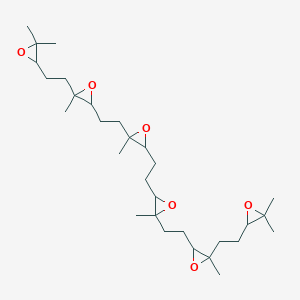
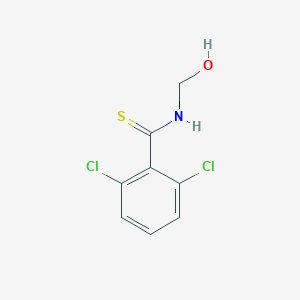
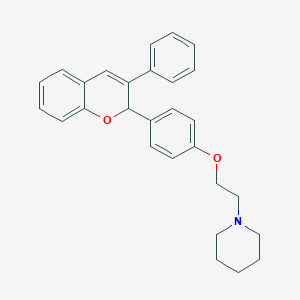
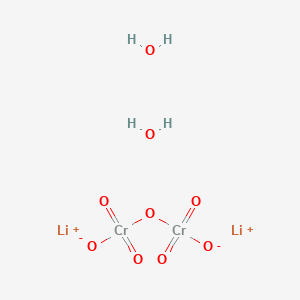
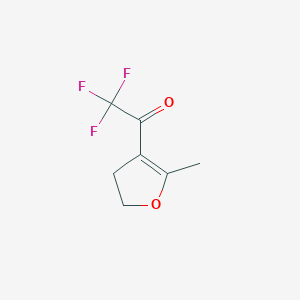
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)